Trimethylolpropane ethoxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSROEZYGRKHVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO.C1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29860-47-7 | |

| Details | Compound: 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29860-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29860-47-7 | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

trimethylolpropane ethoxylate synthesis and characterization techniques

An In-depth Technical Guide on the Synthesis and Characterization of Trimethylolpropane (B17298) Ethoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane ethoxylate (TMPEO) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its unique star-shaped architecture, featuring a central trimethylolpropane core with three extending polyether arms, imparts valuable properties such as high reactivity, flexibility, and controlled solubility. These characteristics make it a crucial building block in the synthesis of various polymers, including polyurethane foams, elastomers, sealants, and UV-curable resins for applications in coatings, adhesives, and 3D printing.[1][2] This guide provides a detailed overview of the synthesis process and the essential analytical techniques for its characterization.

Synthesis of this compound

The primary method for producing this compound is the ring-opening polymerization of ethylene (B1197577) oxide (EO), initiated by trimethylolpropane (TMP). This process, known as ethoxylation, adds ethylene oxide units to the three hydroxyl groups of the TMP molecule.[1][2]

The reaction must be carefully controlled to achieve the desired degree of ethoxylation, which in turn determines the molecular weight and physical properties of the final product.[2]

Reaction Mechanism and Key Components

-

Initiator: Trimethylolpropane (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) serves as the trifunctional starting molecule.

-

Monomer: Ethylene oxide undergoes ring-opening to form the polyether chains.

-

Catalyst: The reaction can be catalyzed by either bases or acids.

-

Base Catalysis: Common basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide.[3] Other bases like cesium hydroxide and various amines can also be used.[3]

-

Acid Catalysis: Supported solid superacid catalysts, such as sulfided metal oxides on a layered clay carrier, have been developed. These offer advantages in terms of catalyst separation, reduced equipment corrosion, and recyclability.[4]

-

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Materials:

-

Trimethylolpropane (TMP)

-

Ethylene Oxide (EO)

-

Catalyst (e.g., Potassium Hydroxide - KOH)

-

Inert solvent (e.g., Toluene, optional)

-

Nitrogen gas for inert atmosphere

Equipment:

-

High-pressure stainless-steel reactor equipped with a stirrer, temperature controller, pressure gauge, and inlet/outlet valves.

-

Ethylene oxide feeding system.

-

Neutralization vessel.

-

Filtration system.

-

Vacuum distillation apparatus.

Procedure:

-

Reactor Preparation: The reactor is charged with trimethylolpropane and the catalyst (e.g., 0.1-1.0% by weight of the total reactants).[4] The reactor is then sealed and purged with nitrogen to remove air and moisture.

-

Heating: The mixture is heated to the reaction temperature, typically between 100°C and 140°C, under constant stirring.[4]

-

Ethoxylation: Ethylene oxide is slowly fed into the reactor. The pressure is carefully monitored and maintained within safe limits. The exothermic reaction requires efficient cooling to control the temperature.

-

Reaction Completion: The feed is stopped once the desired amount of ethylene oxide has been added (to achieve the target molecular weight). The reaction mixture is typically held at the reaction temperature for a period to ensure complete consumption of the monomer.

-

Neutralization and Purification: After cooling, the reaction mixture is transferred to a neutralization vessel. The basic catalyst is neutralized with an acid (e.g., phosphoric acid or acetic acid). The resulting salts are removed by filtration. Any unreacted starting materials and low-molecular-weight byproducts are removed by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Synthesis Data Summary

| Parameter | Value/Type | Source |

| Initiator | Trimethylolpropane | [2] |

| Monomer | Ethylene Oxide | [2][4] |

| Catalyst Type | Supported Solid Superacid | [4] |

| Catalyst Loading | 0.1–1.0% of total reactant mass | [4] |

| Reaction Temperature | 100–140 °C | [4] |

| Yield | ≥ 78% (up to 88.4%) | [4] |

| Selectivity | ≥ 85% (up to 95%) | [4] |

Characterization Techniques

A comprehensive characterization of the synthesized this compound is essential to confirm its chemical structure, determine its molecular weight and distribution, and assess its thermal properties.

Structural Characterization

2.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the polymerization.

-

Experimental Protocol:

-

Sample Preparation: A small drop of the liquid TMPEO sample is placed between two KBr or NaCl salt plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for TMPEO include a broad O-H stretching band (around 3450 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), and a strong C-O-C ether stretching band (around 1100 cm⁻¹).[5] The disappearance of peaks associated with the ethylene oxide ring (e.g., oxirane C-O stretch around 800-950 cm⁻¹) indicates a successful reaction.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.

-

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the TMPEO sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

¹H NMR: The spectrum shows signals corresponding to the different types of protons. Protons of the polyether backbone (-O-CH ₂-CH ₂-) typically appear as a multiplet around 3.6 ppm. The protons of the central TMP core will have distinct chemical shifts (e.g., -CH ₂-O- at ~3.4-3.6 ppm, C-CH ₂-CH₃ at ~1.3 ppm, and -CH₂-CH ₃ at ~0.8 ppm).[6]

-

¹³C NMR: The spectrum provides information about the carbon skeleton. Signals for the polyether backbone carbons (-C H₂-C H₂-O-) are typically found around 70 ppm.

-

-

Molecular Weight Analysis

2.2.1. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard method for determining the molecular weight averages (Number Average Mn, Weight Average Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymers.[7][8]

-

Experimental Protocol:

-

Sample Preparation: A dilute solution of the TMPEO sample (e.g., 1-2 mg/mL) is prepared in a suitable mobile phase (e.g., Tetrahydrofuran - THF). The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation: A GPC system equipped with a series of columns packed with porous gel, a pump, an injector, and a detector (typically a Refractive Index - RI detector) is used.[9]

-

Data Acquisition: The prepared sample is injected into the system. The molecules are separated based on their hydrodynamic volume as they pass through the columns; larger molecules elute first.

-

Data Analysis: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polyethylene (B3416737) glycol). The retention times of the sample components are compared to the calibration curve to determine the Mn, Mw, and PDI.[7]

-

Thermal Properties Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

-

Experimental Protocol:

-

Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded continuously as the temperature increases.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

2.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).

-

Experimental Protocol:

-

Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

Data Acquisition: The sample is subjected to a controlled temperature program (e.g., heat-cool-heat cycle) at a specific rate (e.g., 10 °C/min). The heat flow is measured relative to an empty reference pan.

-

Data Analysis: The Tg is identified as a step change in the heat flow curve, typically taken from the second heating cycle to erase any prior thermal history.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of TMPEO.

Data Summary Tables

Physicochemical Properties of TMPEO

The properties of this compound vary significantly with its average molecular weight (Mn), which depends on the degree of ethoxylation.

| Property | Mn ~170 | Mn ~1,014 | Source |

| Form | Viscous Liquid | Liquid | |

| Density (at 25 °C) | 1.11 g/mL | 1.1 g/mL | |

| Refractive Index (n20/D) | 1.478 | 1.472 | |

| Flash Point | - | 229 °C (closed cup) | |

| CAS Number | 50586-59-9 | 50586-59-9 |

Spectroscopic Data Interpretation

| Technique | Wavenumber / Chemical Shift | Assignment | Source |

| FT-IR | ~3450 cm⁻¹ (broad) | O-H stretch (terminal hydroxyl groups) | [5] |

| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | [5] | |

| ~1100 cm⁻¹ (strong) | C-O-C stretch (ether linkage) | [5] | |

| ¹H NMR | ~3.6 ppm | -O-CH ₂-CH ₂- (polyether backbone) | [6] |

| ~1.3 ppm | -C-CH ₂-CH₃ (TMP core) | [6] | |

| ~0.8 ppm | -CH₂-CH ₃ (TMP core) | [6] | |

| ¹³C NMR | ~70 ppm | -C H₂-C H₂-O- (polyether backbone) | [10] |

(Note: NMR chemical shifts are approximate and can vary based on solvent and degree of ethoxylation.)

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. WO2017174436A1 - Trimethylolpropane derivatives - Google Patents [patents.google.com]

- 4. WO2022062598A1 - Supported solid super acidic catalyst, preparation method therefor and use thereof, and preparation method for ethoxylated trimethylolpropane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Trimethylolpropane(77-99-6) 1H NMR [m.chemicalbook.com]

- 7. Gel Permeation Chromatography (GPC) [intertek.com]

- 8. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]

- 9. lcms.cz [lcms.cz]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to Trimethylolpropane Ethoxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) ethoxylate (TMPE) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its versatile chemical nature, characterized by a central trimethylolpropane core with three hydroxyl-terminated polyethylene (B3416737) glycol (PEG) chains, makes it a valuable intermediate in the production of a wide array of polymers. The degree of ethoxylation can be precisely controlled, allowing for the fine-tuning of properties such as viscosity, hydrophilicity, and reactivity. This adaptability has led to its widespread use in the synthesis of polyurethanes, elastomers, sealants, and as a precursor for functionalized molecules like trimethylolpropane ethoxylate triacrylate (TMPETA) used in radiation-curable coatings and adhesives.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the characterization of this compound.

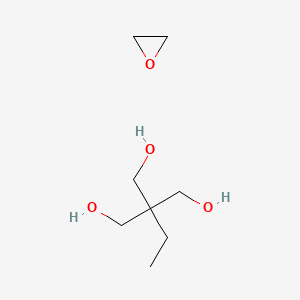

Chemical Structure

The fundamental structure of this compound consists of a 2-ethyl-2-(hydroxymethyl)-1,3-propanediol core to which chains of ethylene (B1197577) oxide are attached at the three hydroxyl groups. The general chemical formula is (C2H4O)n(C2H4O)n(C2H4O)nC6H14O3.[2] The variable 'n' represents the average number of ethoxy units per chain and significantly influences the molecule's overall properties.

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its average molecular weight, which is a function of the degree of ethoxylation. Generally, as the molecular weight increases, so do the viscosity and boiling point. The presence of ether linkages imparts flexibility and influences its solubility characteristics.[3]

Table 1: Physical and Chemical Properties of this compound Variants

| Property | Value | Conditions |

| Appearance | Colorless liquid[2] | Standard Temperature and Pressure |

| Density | ~1.114 g/mL[2] | 25 °C |

| Molecular Formula | (C2H4O)n(C2H4O)n(C2H4O)nC6H14O3[2] | - |

Table 2: Properties of Specific this compound Products

| Average Mn | Density (g/mL @ 25°C) | Refractive Index (n20/D) | Form |

| ~170 | 1.11 | 1.478 | Viscous liquid |

| ~1,014 | 1.1 | 1.472 | Liquid |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective application. The following are detailed methodologies for determining key experimental parameters.

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, expressed in milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl content of one gram of the sample.

Principle: This method is based on the esterification of the hydroxyl groups with an excess of a reagent such as phthalic anhydride (B1165640) or acetic anhydride in a suitable solvent. The unreacted anhydride is then hydrolyzed to the corresponding acid and back-titrated with a standardized solution of potassium hydroxide.

Apparatus:

-

Conical flasks with ground glass stoppers

-

Reflux condenser

-

Heating mantle or water bath

-

Burette

-

Analytical balance

Reagents:

-

Acylating Reagent: A solution of acetic anhydride in pyridine (B92270) or another suitable solvent.

-

Standardized Potassium Hydroxide Solution (e.g., 0.5 M in ethanol): Accurately standardized.

-

Phenolphthalein (B1677637) Indicator Solution.

-

Solvent: Pyridine or other suitable solvent.

Procedure:

-

Accurately weigh a sample of the this compound into a conical flask.

-

Add a precise volume of the acylating reagent to the flask.

-

Simultaneously, prepare a blank by adding the same volume of acylating reagent to another flask without the sample.

-

Connect the flasks to reflux condensers and heat the mixture at a specified temperature (e.g., 95-100 °C) for a defined period (e.g., 1-2 hours) to ensure complete esterification.

-

After cooling, add a known volume of distilled water through the condensers to hydrolyze the excess anhydride.

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the contents of both the sample and blank flasks with the standardized potassium hydroxide solution until a persistent pink endpoint is observed.

Calculation: The hydroxyl value is calculated using the following formula:

Hydroxyl Value (mg KOH/g) = [((B - S) * N * 56.1) / W]

Where:

-

B = Volume of KOH solution used for the blank (mL)

-

S = Volume of KOH solution used for the sample (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

Determination of Viscosity and Viscosity-Average Molecular Weight

Viscometry is a common method to determine the molecular weight of polymers. The viscosity of a polymer solution is related to the size and shape of the polymer molecules in that solution.

Principle: The method involves measuring the flow time of a dilute solution of the polymer and the pure solvent through a capillary viscometer (e.g., an Ubbelohde viscometer). The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity or inherent viscosity to zero concentration. The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation.[2]

Apparatus:

-

Ubbelohde or similar capillary viscometer

-

Constant temperature water bath

-

Stopwatch

-

Volumetric flasks and pipettes

-

Analytical balance

Reagents:

-

A suitable solvent for the this compound.

Procedure:

-

Prepare a stock solution of the this compound in the chosen solvent at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Clean the viscometer thoroughly and dry it.

-

Equilibrate the viscometer in the constant temperature bath.

-

Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.

-

Measure the flow time (t) for each of the polymer solutions, starting from the most dilute.

-

Calculate the relative viscosity (η_rel = t/t₀), specific viscosity (η_sp = η_rel - 1), reduced viscosity (η_red = η_sp / c), and inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].

Calculation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

Where:

-

[η] is the intrinsic viscosity.

-

K and a are Mark-Houwink constants specific to the polymer-solvent-temperature system. These constants must be obtained from literature or determined experimentally using polymer standards of known molecular weight.

Synthesis Workflow

The industrial synthesis of this compound is achieved through the base-catalyzed ring-opening polymerization of ethylene oxide initiated by trimethylolpropane.

Conclusion

This compound is a versatile polyether polyol with properties that can be tailored by controlling the degree of ethoxylation. Its importance in various industrial applications, from polyurethanes to specialty coatings, necessitates a thorough understanding of its chemical and physical characteristics. The experimental protocols outlined in this guide provide a framework for the accurate determination of key parameters, ensuring quality control and facilitating further research and development in its application.

References

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Ethoxylate-Based Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) (TMP) and its ethoxylated derivatives are versatile polyols that serve as core building blocks for the synthesis of a wide array of esters. These esters, particularly trimethylolpropane ethoxylate-based esters, are gaining prominence in various high-performance applications, including as biolubricants, coatings, and increasingly, in the biomedical and pharmaceutical fields. Their inherent biodegradability, low toxicity, and tunable physicochemical properties make them attractive candidates for use as excipients, in drug delivery systems, and for the fabrication of medical devices.[1][2][3]

This technical guide provides a comprehensive overview of the synthesis of this compound-based esters, focusing on the core chemical reactions, experimental protocols, and key quantitative data. It is intended to be a valuable resource for researchers and professionals working in chemical synthesis, materials science, and drug development.

Core Synthesis Methodologies

The synthesis of this compound-based esters primarily involves two main chemical reactions: ethoxylation of trimethylolpropane followed by esterification or transesterification.

Ethoxylation of Trimethylolpropane

The first step in producing ethoxylated TMP esters is the addition of ethylene (B1197577) oxide (EO) to the three hydroxyl groups of trimethylolpropane. This is an anionic ring-opening polymerization reaction. The degree of ethoxylation, which is the number of ethylene oxide units added to each hydroxyl group, can be controlled to tailor the properties of the final ester, such as its viscosity, solubility, and flexibility.[4][5]

Esterification and Transesterification

Once the ethoxylated trimethylolpropane (TMP-nEO, where 'n' is the average number of EO units) is obtained, it is reacted with carboxylic acids or their methyl esters to form the final tri-ester.

-

Esterification: This is a direct reaction between the hydroxyl groups of ethoxylated TMP and the carboxyl groups of fatty acids (e.g., oleic acid, acrylic acid). The reaction is typically catalyzed by an acid and produces water as a byproduct, which is often removed by azeotropic distillation to drive the reaction to completion.[6]

-

Transesterification: In this process, the hydroxyl groups of ethoxylated TMP react with fatty acid methyl esters (FAMEs) in the presence of a base catalyst, such as sodium methoxide (B1231860) or potassium carbonate. Methanol is the byproduct of this reaction.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound-based esters. Specific parameters may need to be optimized depending on the desired product characteristics.

Synthesis of this compound Triacrylate (TMPTA-nEO)

This protocol describes the synthesis of a triacrylate ester, which is commonly used in UV-curable resins and coatings.

Materials:

-

Ethoxylated trimethylolpropane (TMP-nEO)

-

Acrylic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[9]

-

Solvent for azeotropic distillation (e.g., toluene)

-

Polymerization inhibitor (e.g., hydroquinone)[7]

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with ethoxylated trimethylolpropane, acrylic acid (in molar excess), the acid catalyst, and the polymerization inhibitor.

-

Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to the reflux temperature of the solvent (typically 110-140°C) with continuous stirring.

-

Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and can be considered complete when no more water is produced.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid catalyst with a sodium carbonate solution.

-

Wash the organic layer with brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final this compound triacrylate product.

Synthesis of this compound Triesters from Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the transesterification route to produce biolubricant base stocks.

Materials:

-

Ethoxylated trimethylolpropane (TMP-nEO)

-

Fatty acid methyl esters (FAMEs)

-

Base catalyst (e.g., sodium methoxide, potassium carbonate)[7]

-

Vacuum system

Procedure:

-

Charge a reaction vessel with ethoxylated trimethylolpropane and the base catalyst.

-

Heat the mixture under vacuum to the desired reaction temperature (typically 120-160°C) with vigorous stirring.

-

Slowly add the FAMEs to the reaction mixture.

-

The byproduct, methanol, is continuously removed by the vacuum system, which drives the reaction towards the formation of the triester.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture.

-

The catalyst can be neutralized with a weak acid and removed by filtration or washing.

-

The final product is then purified, typically by vacuum distillation, to remove any unreacted starting materials.

Quantitative Data

The following tables summarize key quantitative data from various studies on the synthesis of trimethylolpropane and its ethoxylated esters.

Table 1: Reaction Conditions for the Synthesis of Trimethylolpropane-Based Esters

| Product | Reactants | Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trimethylolpropane Trioleate | Trimethylolpropane, Oleic Acid | Sulfuric Acid | 1.5% (w/w) | 150 | 5 | 98 | [6] |

| Trimethylolpropane Trioleate | Trimethylolpropane, Oleic Acid | SnCl₂·2H₂O | 2% | 170 | 2 | 91.65 | [10] |

| Palm Kernel Oil-Based TMP Ester | Palm Kernel Fatty Acids, TMP | Sulfuric Acid | 1% (w/w) | 150 | 5 | 68 | [11] |

| Jatropha Oil-Based TMP Ester | Jatropha Fatty Acids, TMP | Sulfuric Acid | 2% (w/w) | 150 | 3 | 55 | [12] |

| TMP Ester from WCO Methyl Ester | WCO Methyl Ester, TMP | p-TSA | 2% (w/w) | 150 | - | 71 | [13] |

| Calophyllum Methyl Ester-Based TMP Ester | Calophyllum Methyl Ester, TMP | Calcium Oxide | 3% (w/w) | 130 | 5 | 79 | [14] |

| TMP Ester from WCO Methyl Ester | WCO Methyl Ester, TMP | Sodium Methoxide | - | - | - | 96.12 | [15] |

Table 2: Physicochemical Properties of Synthesized Trimethylolpropane-Based Esters

| Product | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) | Reference |

| Hyperbranched Nonaoleate TMP | 237 | -34 | 320 | 172 | [6] |

| Palm Kernel Oil-Based TMP Ester | 157 | 3 | >300 | - | [11] |

| Jatropha Oil-Based TMP Ester | - | -30 | >300 | - | [12] |

| Oleic Acid-Based TMP Ester | 200-309 | -42 to -59 | 280-300 | >180 | [16] |

| TMP Ester from WCO Methyl Ester | 125.30 | - | 222.2 | - | [15] |

| Calophyllum Methyl Ester-Based TMP Ester | 193 | -3 | 218 | - | [14] |

Visualization of Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound-based esters.

Caption: General synthesis workflow for this compound-based esters.

Application in Biomedical Materials

This diagram illustrates the logical relationship of how the properties of these esters make them suitable for biomedical applications.

Caption: Logical relationship of ester properties to biomedical applications.

Conclusion

The synthesis of this compound-based esters offers a versatile platform for creating materials with a wide range of properties. By carefully selecting the degree of ethoxylation and the fatty acid or FAME reactant, researchers can fine-tune the characteristics of the final ester to meet the demands of specific applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of these valuable compounds. As research continues, particularly in the realm of biomedical and pharmaceutical applications, the demand for well-characterized and precisely synthesized this compound-based esters is expected to grow, offering exciting opportunities for innovation in drug delivery, medical device fabrication, and advanced material science.

References

- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 8. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101092354A - Method for producing triacrylic ester of alkoxylating trimethylolpropane - Google Patents [patents.google.com]

- 10. Synthesis of trimethylolpropane trioleate and their emulsification-resistive properties | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 16. mjas.analis.com.my [mjas.analis.com.my]

trimethylolpropane ethoxylate triacrylate polymerization mechanism

An In-Depth Technical Guide on the Polymerization Mechanism of Trimethylolpropane (B17298) Ethoxylate Triacrylate

Introduction

Trimethylolpropane ethoxylate triacrylate (TMPETA) is a trifunctional acrylate (B77674) monomer widely utilized in the formulation of polymers for advanced applications, including UV-curable coatings, 3D printing resins, adhesives, and electronics encapsulants.[1] Its molecular architecture, featuring a central trimethylolpropane core modified with ethoxy chains and terminated by three reactive acrylate groups, allows for the rapid formation of highly crosslinked polymer networks upon initiation.[2] This high reactivity, coupled with the flexibility imparted by the ethoxy linkages, makes TMPETA a versatile building block for designing materials with tailored mechanical, thermal, and chemical properties.[1][2]

This technical guide provides a comprehensive overview of the free-radical polymerization mechanism of TMPETA, intended for researchers, scientists, and professionals in drug development and material science. It details the core reaction steps, initiation methodologies, polymerization kinetics, and the experimental protocols used for its characterization.

The Core Mechanism: Free-Radical Polymerization

The polymerization of TMPETA proceeds via a free-radical chain reaction, a process that consists of three fundamental stages: initiation, propagation, and termination.[3] The three acrylate groups on each TMPETA molecule enable the formation of a dense three-dimensional polymer network.[4]

-

Initiation: The process begins with the generation of highly reactive free radicals from an initiator molecule, which can be triggered by heat (thermal initiation) or light (photoinitiation).[3] This radical species (R•) then attacks the carbon-carbon double bond of an acrylate group on a TMPETA monomer, forming a new, larger radical.

-

Propagation: The newly formed monomer radical reacts with subsequent TMPETA monomers in a rapid succession of chain-addition reactions.[3] This step significantly increases the molecular weight, extending the polymer chain and beginning the formation of the crosslinked network as the other acrylate groups on the same monomer or adjacent chains react.

-

Termination: The growth of the polymer chains is eventually halted through termination reactions. This typically occurs when two propagating radicals combine (recombination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two stable polymer chains.[3]

Caption: General mechanism of free-radical polymerization.

Initiation Methodologies

The choice of initiation method is critical as it dictates the curing speed, energy requirements, and spatial control of the polymerization process.

Thermal Initiation

Thermal initiation involves the use of compounds that decompose at elevated temperatures to generate free radicals. Organic peroxides, such as Benzoyl Peroxide (BPO) and Dicumyl Peroxide (DCP), are common thermal initiators for acrylate polymerization.[1][5] The curing kinetics of TMPETA with BPO have been investigated using differential scanning calorimetry (DSC), revealing that the activation energy of the process is dependent on the initiator concentration.[5]

Photoinitiation

Photoinitiation uses light energy (typically UV or visible light) to generate radicals, offering advantages such as high speed, spatial and temporal control, and energy efficiency. Photoinitiators (PIs) are classified into two main types based on their mechanism of radical generation.[6]

-

Type I Photoinitiators: These molecules undergo unimolecular fragmentation (α-cleavage) upon light absorption to directly produce free radicals. This process is highly efficient and is common for initiators containing a benzoyl group.[6]

-

Type II Photoinitiators: These initiators require a co-initiator or synergist (often a hydrogen donor like an amine or alcohol). Upon light absorption, the Type II PI enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radical species that can both initiate polymerization.[6]

References

- 1. This compound TRIACRYLATE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Ethoxylation Degree on the Properties of Trimethylolpropane Ethoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) ethoxylate (TMPEO) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its branched structure, terminating in three primary hydroxyl groups, imparts unique characteristics that are tunable by varying the length of the polyethylene (B3416737) glycol (PEG) or ethylene (B1197577) oxide (EO) chains. This technical guide provides an in-depth analysis of how the degree of ethoxylation influences the physicochemical properties, performance characteristics, and toxicological profile of TMPEO. This information is crucial for researchers and professionals in materials science and, by extension, in drug development, where PEGylated compounds are frequently used to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. While TMPEO is not a direct therapeutic agent, its well-defined, branched PEG-like structure serves as a valuable model for understanding the behavior of more complex PEGylated molecules.

Synthesis and Structure

The synthesis of trimethylolpropane ethoxylate involves the ring-opening polymerization of ethylene oxide initiated by trimethylolpropane in the presence of a catalyst. The general structure of TMPEO is depicted below:

Caption: General chemical structure of this compound.

The "degree of ethoxylation" refers to the total number of ethylene oxide units (n + m + p) added to the trimethylolpropane core. This value is typically an average, resulting in a distribution of molecular weights. By controlling the stoichiometry of the reactants, TMPEOs with a wide range of molecular weights and, consequently, a spectrum of physicochemical properties can be produced.

Effect of Ethoxylation Degree on Physicochemical Properties

The length of the ethoxylate chains is a critical determinant of the physical and chemical properties of TMPEO. A higher degree of ethoxylation generally leads to an increase in molecular weight, viscosity, and hydrophilicity.

Physical State and Appearance

At room temperature, TMPEOs with a low degree of ethoxylation are typically viscous liquids. As the molecular weight increases with a higher degree of ethoxylation, they can become waxy solids.[2]

Quantitative Data on Physicochemical Properties

The following table summarizes the available quantitative data for trimethylolpropane ethoxylates with varying average molecular weights. It is important to note that these are typically average values, and commercial products will have a molecular weight distribution.

| Property | TMPEO (avg. Mn ~170) | TMPEO (avg. Mn ~450) | TMPEO (avg. Mn ~1,014) |

| Form | Viscous Liquid[3] | Liquid | Liquid[4] |

| Density (g/mL at 25 °C) | 1.11[3] | 1.114[5] | 1.1[4] |

| Refractive Index (n20/D) | 1.478[3] | 1.472[5] | 1.472[4] |

| Flash Point (°C) | 229[6] | - | 229[7] |

The following table presents data for the triacrylate derivative of TMPEO (TMPETA), which is commonly used in radiation-curable coatings and inks. The properties of TMPETA are also influenced by the degree of ethoxylation of the TMPEO precursor.

| Property | TMPETA (avg. Mn ~428) | TMPETA (avg. Mn ~912) |

| Form | Liquid[8] | Viscous Liquid[9] |

| Density (g/mL at 25 °C) | 1.11[8] | 1.12[9] |

| Refractive Index (n20/D) | 1.471[8] | 1.471[9] |

| Boiling Point (°C) | 157[8] | 157[9] |

| Flash Point (°C) | >113[9] | 113[9] |

Viscosity

Viscosity is a key property for many applications of polyether polyols. For TMPEO, as the degree of ethoxylation and therefore the molecular weight increases, the viscosity is expected to increase significantly due to greater chain entanglement. This relationship is crucial for applications such as lubricants, hydraulic fluids, and in the formulation of polyurethanes.

Caption: Relationship between ethoxylation, molecular weight, and viscosity.

Hydrophilicity, HLB, and Cloud Point

The addition of hydrophilic ethylene oxide units increases the overall water solubility of the TMPEO molecule. This is quantitatively described by the Hydrophilic-Lipophilic Balance (HLB) value. A higher degree of ethoxylation leads to a higher HLB value, indicating greater hydrophilicity.

The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated. This phenomenon is due to the dehydration of the ethoxylate chains at elevated temperatures. For TMPEO, a higher degree of ethoxylation generally results in a higher cloud point, as more thermal energy is required to disrupt the hydrogen bonding between the longer polyoxyethylene chains and water molecules.

Caption: Effect of ethoxylation on hydrophilicity-related properties.

Surface Tension

As surfactants, TMPEOs can reduce the surface tension of water. The effectiveness of surface tension reduction is dependent on the degree of ethoxylation. Generally, with an increasing number of ethylene oxide units, the critical micelle concentration (CMC) tends to decrease, and the surface tension at the CMC may vary depending on the specific molecular architecture.

Toxicological Profile

The toxicological profile of trimethylolpropane ethoxylates is largely influenced by the polyethylene glycol chains. PEGs are generally considered to be of low toxicity and are used in a wide range of pharmaceutical and consumer products.[2][10]

-

General Toxicity : Alcohol ethoxylates are generally not considered to be systemically toxic.[11] Any potential toxicity tends to decrease with increasing alkyl chain length and/or the degree of alkoxylation.[11]

-

Molecular Weight Dependence : Studies on PEGs have shown that their toxicological effects can be dependent on molecular weight. For instance, very high molecular weight PEGs may accumulate in certain tissues, leading to vacuolation without a significant inflammatory response.[10][11] Lower molecular weight PEGs are generally readily excreted.[11]

-

Irritation : Undiluted alcohol ethoxylates can cause skin or eye irritation, but in aqueous solutions, the level of irritation is concentration-dependent.[12]

For drug development applications, the biocompatibility of any PEGylated compound is of paramount importance. While PEGs are generally considered biocompatible, the potential for immunogenicity (the production of anti-PEG antibodies) should be considered, especially for high molecular weight derivatives.[10]

Experimental Protocols

The following are detailed methodologies for the determination of key properties of trimethylolpropane ethoxylates.

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, expressed in mg KOH/g of sample.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of potassium hydroxide (B78521). A blank determination is carried out to account for the acetic acid produced from the hydrolysis of the acetic anhydride.

Procedure (based on ASTM D4274):

-

Accurately weigh a sample of the TMPEO into a flask.

-

Add a precise volume of acetylating reagent (a solution of acetic anhydride in pyridine).

-

Heat the mixture to ensure complete acetylation of the hydroxyl groups.

-

Cool the flask and add a known amount of water to hydrolyze the excess acetic anhydride.

-

Add a phenolphthalein (B1677637) indicator.

-

Titrate the solution with a standardized potassium hydroxide solution to a pink endpoint.

-

Perform a blank titration without the TMPEO sample.

Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value (mg KOH/g) = [((B - S) x N x 56.1) / W] + Acid Value Where:

-

B = volume of KOH solution for the blank (mL)

-

S = volume of KOH solution for the sample (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

Caption: Workflow for hydroxyl value determination.

Viscosity Measurement

The dynamic viscosity of TMPEO can be determined using a rotational viscometer.

Procedure (based on ASTM D4878):

-

Calibrate the viscometer with a standard of known viscosity.

-

Place the TMPEO sample in the viscometer cup.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range of the instrument.

-

Record the viscosity reading after it has stabilized.

Cloud Point Determination

The cloud point is determined by observing the temperature at which a 1% aqueous solution of the TMPEO becomes turbid upon heating.

Procedure (based on ASTM D2024):

-

Prepare a 1% (w/w) solution of the TMPEO in deionized water.

-

Place the solution in a clear test tube.

-

Immerse the test tube in a water bath equipped with a thermometer and a stirrer.

-

Heat the water bath gradually while stirring the sample.

-

The cloud point is the temperature at which the solution becomes distinctly cloudy.[2]

-

To confirm, remove the test tube from the bath and allow it to cool; the solution should become clear again.

Surface Tension Measurement

The surface tension of aqueous solutions of TMPEO can be measured using a tensiometer with the Du Noüy ring method.

Procedure:

-

Calibrate the tensiometer.

-

Place the TMPEO solution in a clean vessel.

-

Position the platinum ring so that it is just above the surface of the liquid.

-

Slowly raise the liquid level until the ring is immersed.

-

Lower the liquid level, causing a meniscus to be pulled by the ring.

-

The force required to pull the ring from the surface is measured, and this is used to calculate the surface tension.

Conclusion

The degree of ethoxylation is a powerful tool for tailoring the properties of this compound to meet the specific demands of a wide range of applications. By increasing the length of the ethylene oxide chains, properties such as viscosity, hydrophilicity, and cloud point can be systematically adjusted. For researchers in drug development, understanding these structure-property relationships in a well-defined branched polymer like TMPEO provides valuable insights into the behavior of PEGylated materials used to improve the performance of therapeutics. While the toxicological profile of TMPEO is generally favorable, a thorough evaluation of the specific ethoxylation degree and potential impurities is essential for any application involving biological systems. The experimental protocols provided in this guide offer a standardized approach to characterizing these important materials.

References

- 1. rossorg.com [rossorg.com]

- 2. dow.com [dow.com]

- 3. basf.com [basf.com]

- 4. basf.com [basf.com]

- 5. researchgate.net [researchgate.net]

- 6. 乙氧基化三羟甲基丙烷 average Mn ~170 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 8. researchgate.net [researchgate.net]

- 9. specialchem.com [specialchem.com]

- 10. CARBOWAX™ SENTRY™ Polyethylene Glycol 300 NF, Macrogol 300 Ph. Eur. | Dow Inc. [dow.com]

- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 12. Ethoxylation - Wikipedia [en.wikipedia.org]

Determining the Molecular Weight of Trimethylolpropane Ethoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques for determining the molecular weight and molecular weight distribution of trimethylolpropane (B17298) ethoxylate (TMPEO). Understanding these properties is critical for ensuring product quality, predicting performance characteristics, and meeting regulatory requirements in various applications, including drug development and material science. This document details the principles, experimental protocols, and data analysis for the most prevalent methods: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Trimethylolpropane Ethoxylate and Molecular Weight Characterization

This compound is a branched polyether synthesized by the ethoxylation of trimethylolpropane. Its three-armed, star-shaped structure and the variable length of its polyethylene (B3416737) glycol (PEG) chains influence its physical and chemical properties, such as viscosity, solubility, and reactivity. Accurate determination of its molecular weight is therefore essential.

Unlike small molecules, synthetic polymers like TMPEO consist of a mixture of molecules with varying chain lengths, resulting in a distribution of molecular weights. Key parameters used to describe this distribution include:

-

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. It is particularly sensitive to the presence of low-molecular-weight species.

-

Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the sample. It is more sensitive to the presence of high-molecular-weight species.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.

Core Analytical Techniques for Molecular Weight Determination

The following sections detail the principles and experimental protocols for the three primary techniques used to characterize the molecular weight of this compound.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful and widely used chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[1] Larger molecules, which cannot penetrate the pores of the column's stationary phase, elute first, while smaller molecules, which can enter the pores, have a longer path and elute later.[2]

Instrumentation:

-

GPC/SEC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. The use of a multi-detector system including a light scattering detector and a viscometer can provide absolute molecular weight determination.[3]

Materials:

-

Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

-

Sample: this compound.

-

Calibration Standards: A set of narrow polystyrene or polyethylene glycol standards with known molecular weights.

Procedure:

-

Mobile Phase Preparation: Filter and degas the THF mobile phase before use to remove any particulates and dissolved gases.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 10 mL of THF to create a concentration of 1-2 mg/mL.

-

Gently agitate the solution until the polymer is fully dissolved. Overnight stirring on a gentle shaker is recommended to avoid shear degradation of polymer chains.[1]

-

Filter the sample solution through a 0.2 or 0.45 µm syringe filter (PTFE or PVDF) to remove any insoluble material.[2]

-

-

Instrument Setup and Calibration:

-

Equilibrate the GPC/SEC system with the THF mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).

-

Prepare a series of calibration standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.

-

Inject the calibration standards into the GPC/SEC system, starting from the lowest molecular weight.

-

Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time for each standard.

-

-

Sample Analysis:

-

Inject the prepared this compound sample solution into the GPC/SEC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample from its chromatogram.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the determination of the absolute molecular weight of individual polymer chains. In this method, the polymer sample is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing desorption and ionization of the polymer molecules, which are then accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions. For ethoxylated polymers, MALDI-TOF MS produces spectra with a series of peaks separated by the mass of the ethylene (B1197577) oxide repeat unit (44 Da).[2][4]

Instrumentation:

-

MALDI-TOF mass spectrometer.

Materials:

-

Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for polyethers.

-

Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFA).

-

Solvent: Tetrahydrofuran (THF) or methanol, HPLC grade.

-

Sample: this compound.

Procedure:

-

Solution Preparation:

-

Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., THF or a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

-

Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., NaTFA) in the same solvent as the matrix at a concentration of approximately 10 mg/mL.

-

Sample Solution: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1-5 mg/mL.

-

-

Sample Spotting (Dried-Droplet Method):

-

In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:1:1 v/v/v, sample:matrix:cationizing agent).

-

Vortex the mixture briefly.

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature.

-

-

Mass Spectrometric Analysis:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The instrument parameters (laser intensity, accelerating voltage) should be optimized to obtain a good signal-to-noise ratio and resolution.

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks, each corresponding to a this compound molecule with a different number of ethoxy units, adducted with a cation (e.g., Na+ or K+).

-

The mass difference between adjacent peaks should be approximately 44 Da.

-

The software associated with the instrument can be used to calculate the Mn, Mw, and PDI from the intensities of the peaks in the distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers by end-group analysis.[5] This method relies on the ability to distinguish and integrate the signals from the protons of the polymer's end groups and the repeating monomer units in the ¹H NMR spectrum. By comparing the integral of the end-group signals to the integral of the repeating unit signals, the degree of polymerization, and subsequently the Mn, can be calculated.[6]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Materials:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample: this compound.

-

Internal Standard (optional): A compound with a known concentration and a distinct NMR signal that does not overlap with the polymer signals.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Cap the tube and gently shake or vortex until the sample is completely dissolved.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

-

-

Data Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Identify the signals corresponding to the protons of the trimethylolpropane core (end-groups) and the protons of the ethylene oxide repeating units.

-

The protons of the ethylene oxide units typically appear as a large signal around 3.6 ppm.

-

The protons of the trimethylolpropane core will have distinct signals (e.g., methylene (B1212753) protons adjacent to the quaternary carbon and the terminal hydroxyl groups).

-

-

Integrate the identified peaks.

-

Calculate the number-average molecular weight (Mn) using the following formula:

-

Degree of Polymerization per arm (n): n = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of core protons / Number of protons in the core reference group)

-

Mn = (Molecular weight of trimethylolpropane core) + (3 * n * Molecular weight of ethylene oxide)`

-

-

Data Presentation

The following tables summarize typical molecular weight data for commercially available this compound products. These values can serve as a reference for comparison with experimental results.

Table 1: Typical Number-Average Molecular Weight (Mn) of this compound

| Product Description | Average Mn ( g/mol ) |

| This compound | ~450 [2] |

| This compound triacrylate | ~428 [3] |

| This compound triacrylate | ~912 [4] |

Note: Mw and PDI values are not always provided in commercial product specifications. Experimental determination is necessary to obtain these parameters.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.

Ethoxylation of Trimethylolpropane

Caption: Synthesis of this compound.

General Experimental Workflow for Molecular Weight Determination

Caption: Workflow for Molecular Weight Analysis.

Relationship Between Mn, Mw, and PDI

Caption: Interrelation of Molecular Weight Parameters.

Conclusion

The determination of the molecular weight of this compound is crucial for its application in various fields. Gel Permeation Chromatography, MALDI-TOF Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy are powerful and complementary techniques for this purpose. The choice of method depends on the specific information required, such as the need for absolute versus relative molecular weight, and the available instrumentation. By following the detailed protocols and understanding the principles of data analysis presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important class of polymers.

References

Spectroscopic Analysis of Ethoxylated Trimethylolpropane Triacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of ethoxylated trimethylolpropane (B17298) triacrylate (ETPTA). ETPTA is a widely used trifunctional acrylate (B77674) monomer in various applications, including coatings, inks, adhesives, and in the biomedical field for the fabrication of medical devices and drug delivery systems. A thorough understanding of its spectroscopic characteristics is crucial for quality control, monitoring of polymerization, and the development of new materials.

Introduction to Ethoxylated Trimethylolpropane Triacrylate (ETPTA)

Ethoxylated trimethylolpropane triacrylate is a crosslinking monomer valued for its fast curing response, low volatility, and the flexibility it imparts to the resulting polymer network.[1][2] Its structure consists of a central trimethylolpropane core that has been ethoxylated and subsequently esterified with three acrylate groups. The degree of ethoxylation can vary, which influences the monomer's viscosity, reactivity, and the properties of the cured polymer. The general structure is shown in Figure 1.

Spectroscopic Characterization of ETPTA

Spectroscopic methods are essential tools for the qualitative and quantitative analysis of ETPTA. They are employed to confirm the chemical structure, assess purity, and to monitor the kinetics of polymerization. The primary techniques used include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in ETPTA and for monitoring the conversion of the acrylate double bonds during polymerization.[3] The disappearance of the characteristic acrylate C=C bond absorption is a direct measure of the extent of the curing reaction.[4][5]

Table 1: Summary of Key FTIR Absorption Bands for ETPTA

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2970 and ~2880 | C-H stretching | Methyl (-CH₃) and Methylene (-CH₂) groups | Present in the core structure and ethoxy chains.[4] |

| ~1720 | C=O stretching | Ester carbonyl | Characteristic of the acrylate group. |

| ~1638 and ~1620 | C=C stretching | Acrylate vinyl group | Key indicator of unreacted monomer; this peak diminishes during polymerization.[4] |

| ~1410 | CH₂ scissoring | Acrylate vinyl group | |

| ~1190 | C-O stretching | Ester group | |

| ~1100 | C-O-C stretching | Ether linkages | Characteristic of the ethoxy chains. |

| ~810 | C=C-H bending (out-of-plane) | Acrylate vinyl group | Also used to monitor the polymerization process.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of ETPTA by probing the chemical environment of ¹H and ¹³C nuclei. It is invaluable for structural confirmation and purity assessment.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for ETPTA

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 5.8 - 6.4 | Vinyl protons (-CH=CH₂) of the acrylate group |

| ¹H | ~4.2 | Methylene protons adjacent to the ester oxygen (-O-CH₂-) |

| ¹H | ~3.6 | Methylene protons of the ethoxy chains (-O-CH₂-CH₂-O-) |

| ¹H | ~1.4 | Methylene protons of the trimethylolpropane core (-C-CH₂-C-) |

| ¹H | ~0.9 | Methyl protons of the trimethylolpropane core (-CH₃) |

| ¹³C | ~166 | Carbonyl carbon of the ester group (C=O) |

| ¹³C | ~130 | Alkene carbon (-CH=CH₂) |

| ¹³C | ~128 | Alkene carbon (-CH=CH₂) |

| ¹³C | ~70 | Carbons of the ethoxy chains (-O-CH₂-CH₂-O-) |

| ¹³C | ~64 | Methylene carbons adjacent to the ester oxygen (-O-CH₂) |

| ¹³C | ~41 | Quaternary carbon of the trimethylolpropane core |

| ¹³C | ~23 | Methylene carbon of the ethyl group in the core |

| ¹³C | ~7 | Methyl carbon of the ethyl group in the core |

Note: The exact chemical shifts can vary depending on the solvent used and the degree of ethoxylation.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.[6] It is particularly useful for monitoring polymerization in aqueous systems or in bulk, as water is a weak Raman scatterer. The C=C stretching vibration of the acrylate group is also a strong and characteristic band in the Raman spectrum.

Table 3: Key Raman Bands for ETPTA

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | =C-H stretching | Acrylate vinyl group |

| ~2930 | -CH₂- stretching | Aliphatic chains |

| ~1720 | C=O stretching | Ester carbonyl |

| ~1640 | C=C stretching | Acrylate vinyl group |

| ~1450 | -CH₂- deformation | Aliphatic chains |

| ~1290 | C-O stretching | Ester group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to characterize the photoinitiators mixed with ETPTA for UV-curing applications. ETPTA itself does not have strong absorption in the UV-Vis range. However, the choice of photoinitiator with appropriate absorption characteristics at the wavelength of the UV source is critical for efficient polymerization. For instance, hydroxydimethyl acetophenone, a common photoinitiator, has absorption ranges of 265–280 nm and 320–335 nm.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data. The following are representative experimental protocols for the analysis of ETPTA.

FTIR Spectroscopy for Monitoring Polymerization

-

Sample Preparation: Prepare a formulation of ETPTA with a suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one). Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use an FTIR spectrometer capable of rapid scanning. Set the spectral range to 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.

-

Data Acquisition:

-

Record an initial spectrum of the uncured liquid resin.

-

Expose the sample to a UV light source of a specific wavelength and intensity to initiate polymerization.

-

Record spectra at regular time intervals during the UV exposure.

-

Continue recording spectra after the UV source is turned off to monitor any post-curing effects.

-

-

Data Analysis: Monitor the decrease in the area or height of the acrylate C=C bond peak (around 1638 cm⁻¹) relative to an internal standard peak that does not change during the reaction (e.g., the C=O peak at ~1720 cm⁻¹). The degree of conversion can be calculated using the following formula:

Conversion (%) = [1 - (A_t / A_0)] x 100

where A_t is the absorbance of the C=C peak at time t, and A_0 is the initial absorbance of the C=C peak.[8]

NMR Spectroscopy for Structural Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the ETPTA sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (optional): For unambiguous peak assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

Visualizations

Photopolymerization of ETPTA

The photopolymerization of ETPTA proceeds via a free-radical chain-growth mechanism.[9] This process can be broken down into three main stages: initiation, propagation, and termination.

Caption: Free-radical photopolymerization of ETPTA.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow is essential for the comprehensive spectroscopic analysis of ETPTA, from sample preparation to data interpretation.

References

- 1. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]

- 2. kowachemical.com [kowachemical.com]

- 3. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. adhesion.kr [adhesion.kr]

- 6. static.horiba.com [static.horiba.com]

- 7. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]

- 8. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photopolymer - Wikipedia [en.wikipedia.org]

understanding the chemistry of ethoxylated trimethylolpropane triacrylate

An In-depth Technical Guide to the Chemistry of Ethoxylated Trimethylolpropane (B17298) Triacrylate (ETMPTA)

Introduction

Ethoxylated Trimethylolpropane Triacrylate (ETMPTA) is a trifunctional acrylate (B77674) monomer widely utilized in the fields of polymer science and material engineering.[1] Its molecular architecture, featuring a central trimethylolpropane core modified with flexible ethoxy chains and terminated by three reactive acrylate groups, provides a unique combination of properties.[2] ETMPTA is a key component in formulations for coatings, inks, adhesives, and 3D printing resins due to its high reactivity, ability to form highly crosslinked polymer networks, and its role as a reactive diluent.[1][2][3] This guide delves into the core chemistry of ETMPTA, including its synthesis, properties, and polymerization mechanisms, providing a technical resource for researchers and professionals in chemical and materials science.

Chemical Structure

The structure of ETMPTA is based on a central trimethylolpropane (TMP) core. Each of the three hydroxyl groups of TMP is first lengthened by the addition of ethylene (B1197577) oxide units (ethoxylation) and then esterified with acrylic acid to form acrylate esters.[1][2] This trifunctional nature is crucial for its ability to act as an efficient crosslinker.[2]

The general structure can be represented as: [H₂C=CHCO₂(CH₂CH₂O)nCH₂]₃CC₂H₅[4]

The variable 'n' represents the average number of ethoxy units per acrylate arm. This degree of ethoxylation can be controlled during synthesis to fine-tune the properties of the final monomer, such as viscosity, flexibility, and hydrophilicity.[1][2] For instance, a common variant has an average molecular weight of approximately 428 g/mol , which corresponds to an average of one ethoxy group per chain (a total of 3 ethoxy units in the molecule).[5]

References

A Comprehensive Technical Guide to the Thermal Properties of Trimethylolpropane Ethoxylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of trimethylolpropane (B17298) ethoxylate (TMPE) polymers. As trifunctional polyether polyols, TMPEs are integral components in the synthesis of a wide array of materials, including polyurethanes, resins, and coatings. Their thermal behavior is a critical determinant of the processing parameters and end-use performance of these materials. This document summarizes key thermal characteristics, details the experimental protocols for their measurement, and provides visual representations of the analytical workflow.

Core Thermal Properties of Trimethylolpropane Ethoxylate Polymers

The thermal properties of TMPE polymers are primarily influenced by the length of the ethoxylate chains attached to the central trimethylolpropane core. Generally, as the degree of ethoxylation increases, leading to a higher molecular weight, both the glass transition temperature (Tg) and the thermal decomposition temperature tend to shift.

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For TMPE polymers, the Tg is influenced by the molecular weight and the flexibility of the polyether chains.

Thermal Decomposition: The thermal stability of TMPE polymers is assessed by their decomposition temperature. This is the temperature at which the polymer begins to degrade through chemical reactions. The initiation of weight loss in thermogravimetric analysis (TGA) is a key indicator of this property. Studies on similar ethoxylated polymers suggest that thermal stability generally increases with a higher degree of ethoxylation.[1][2]

Quantitative Thermal Property Data

| Polymer System | Degree of Ethoxylation (EO Units) | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |

| Polymeric Ionic Liquid (Lauryl Ether Based) | Low | ~360 | - | 312[1] |

| Polymeric Ionic Liquid (Lauryl Ether Based) | Medium | ~460 | - | 314[1] |

| Polymeric Ionic Liquid (Lauryl Ether Based) | High | ~690 | - | 364[1] |

| Polymeric Ionic Liquid (Lauryl Ether Based) | Very High | ~700 | - | 292 (Note: Anomaly in reported data)[1] |

| Polyethylene Glycol | N/A | 1000 | - | >200 |

| Polyethylene Glycol | N/A | 1400 | - | >200[3] |

Note: The data for polymeric ionic liquids is included to illustrate the trend of increasing thermal stability with a higher degree of ethoxylation in a related system. The decomposition temperatures for Polyethylene Glycol (PEG) are generally above 200°C, with specific values dependent on molecular weight and experimental conditions.

Experimental Protocols

The characterization of the thermal properties of this compound polymers relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).